![molecular formula C16H25NOSi B8592733 1H-Indole, 3-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]- CAS No. 101079-48-5](/img/structure/B8592733.png)

1H-Indole, 3-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]-

Overview

Description

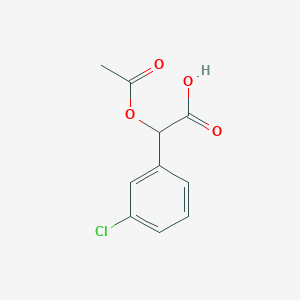

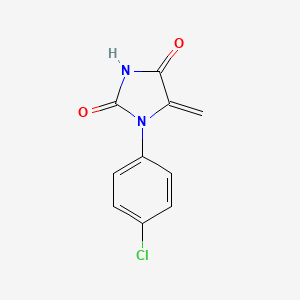

1H-Indole, 3-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]- is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are significant in organic chemistry due to their presence in many natural products and pharmaceuticals. This particular compound is characterized by the presence of a tert-butyl(dimethyl)silyl group, which is commonly used as a protecting group in organic synthesis.

Preparation Methods

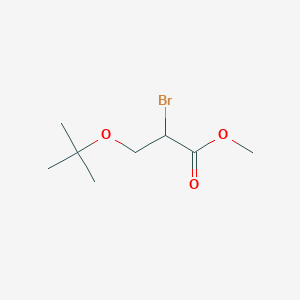

The synthesis of 1H-Indole, 3-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]- typically involves several steps starting from commercially available 4-bromo-1H-indole. The synthetic route includes:

Vilsmeier Formylation: The 4-bromo-1H-indole undergoes Vilsmeier formylation at the 3-position to yield a formylated intermediate.

Reduction: The formyl group is reduced using sodium borohydride in methanol to obtain an alcohol.

Chemical Reactions Analysis

1H-Indole, 3-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide.

Reduction: Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride.

Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Deprotection: The tert-butyl(dimethyl)silyl group can be removed using tetra-n-butylammonium fluoride in tetrahydrofuran.

Scientific Research Applications

1H-Indole, 3-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]- has several applications in scientific research:

Biology: Indole derivatives are known for their anticancer, anti-inflammatory, and antipsychotic activities.

Medicine: The compound is used in the development of pharmaceuticals due to its potential therapeutic properties.

Mechanism of Action

The mechanism of action of 1H-Indole, 3-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]- involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various enzymes and receptors, leading to biological effects such as inhibition of 5-lipoxygenase, which is involved in inflammatory processes . The tert-butyl(dimethyl)silyl group provides stability and protection during synthetic transformations.

Comparison with Similar Compounds

Similar compounds to 1H-Indole, 3-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]- include:

tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: This compound also contains a tert-butyl(dimethyl)silyl group and is used as a precursor to biologically active natural products.

(tert-Butyldimethylsilyloxy)acetaldehyde: This compound is used in synthetic glycobiology and can act as both an aldol donor and acceptor.

tert-Butyldimethylsilanol: This compound is used as a protecting group in organic synthesis and has similar stability properties.

The uniqueness of 1H-Indole, 3-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]- lies in its specific structure, which combines the indole core with a tert-butyl(dimethyl)silyl protecting group, making it a versatile intermediate in organic synthesis.

Properties

CAS No. |

101079-48-5 |

|---|---|

Molecular Formula |

C16H25NOSi |

Molecular Weight |

275.46 g/mol |

IUPAC Name |

tert-butyl-[2-(1H-indol-3-yl)ethoxy]-dimethylsilane |

InChI |

InChI=1S/C16H25NOSi/c1-16(2,3)19(4,5)18-11-10-13-12-17-15-9-7-6-8-14(13)15/h6-9,12,17H,10-11H2,1-5H3 |

InChI Key |

SXGCXXIWQAHVNJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCCC1=CNC2=CC=CC=C21 |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[(4-Methyl-3-thienyl)amino]methylene]propanedioic acid 1,3-diethyl ester](/img/structure/B8592713.png)

dimethyl-](/img/structure/B8592740.png)